molecular formula C15H21N5O3S B2384371 3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320925-61-7

3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2384371
CAS No.: 2320925-61-7
M. Wt: 351.43
InChI Key: QCKVLGMRVLGFQV-UHFFFAOYSA-N
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Description

3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a sulfonylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting with the preparation of the core pyridazine structure. The methoxy group is introduced via nucleophilic substitution, while the sulfonylpiperidine moiety is attached through a series of condensation reactions. Common reagents used in these reactions include methanol, imidazole, and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-12-3-4-14(18-17-12)23-11-13-5-8-20(9-6-13)24(21,22)15-16-7-10-19(15)2/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKVLGMRVLGFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=NC=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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